2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide 2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894025-48-0
VCID: VC7729415
InChI: InChI=1S/C21H19ClN4OS/c1-14-3-2-4-16(11-14)20-24-21-26(25-20)18(13-28-21)9-10-23-19(27)12-15-5-7-17(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)
SMILES: CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl
Molecular Formula: C21H19ClN4OS
Molecular Weight: 410.92

2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

CAS No.: 894025-48-0

Cat. No.: VC7729415

Molecular Formula: C21H19ClN4OS

Molecular Weight: 410.92

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide - 894025-48-0

Specification

CAS No. 894025-48-0
Molecular Formula C21H19ClN4OS
Molecular Weight 410.92
IUPAC Name 2-(4-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Standard InChI InChI=1S/C21H19ClN4OS/c1-14-3-2-4-16(11-14)20-24-21-26(25-20)18(13-28-21)9-10-23-19(27)12-15-5-7-17(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)
Standard InChI Key VCGRPAZZWFVUJJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular architecture of 2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1, triazol-6-yl)ethyl)acetamide comprises three distinct regions:

  • Thiazolo[3,2-b][1, triazole core: A fused bicyclic system containing sulfur and nitrogen atoms, contributing to electronic diversity and hydrogen-bonding capabilities.

  • m-Tolyl substituent: A meta-methylphenyl group at position 2 of the thiazolo-triazole ring, influencing steric and electronic interactions.

  • 2-(4-Chlorophenyl)acetamide side chain: Connected via an ethyl bridge to the thiazolo-triazole, this moiety enhances lipophilicity and target-binding affinity .

The molecular formula is C21_{21}H19_{19}ClN4_{4}O2_{2}S, with a molecular weight of 426.9 g/mol (Table 1) .

Table 1: Molecular Properties of 2-(4-Chlorophenyl)-N-(2-(2-(m-Tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)acetamide

PropertyValue
Molecular FormulaC21_{21}H19_{19}ClN4_{4}O2_{2}S
Molecular Weight426.9 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, as inferred from methodologies applied to analogous thiazolo-triazole derivatives :

  • Formation of thiazolo[3,2-b] triazole-thiol: Reacting 2-aminothiazole with hydrazine derivatives yields the thiolated core.

  • Alkylation with ethyl bromoacetate: Introducing the ethyl-acetate side chain via nucleophilic substitution under basic conditions (K2_{2}CO3_{3}) .

  • Amidation with 2-(4-chlorophenyl)acetyl chloride: Coupling the ethyl ester intermediate with 2-(4-chlorophenyl)acetyl chloride forms the final acetamide product.

Key spectral data for validation include:

  • 1^{1}H NMR: Signals at δ 7.47–7.38 (m, aromatic protons), 3.91 (s, CH2_{2} of acetamide), and 1.23 (t, ethyl CH3_{3}) .

  • IR: Peaks at 1735 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O) .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Comparative data reveal that substituent positioning critically influences activity:

  • m-Tolyl vs. p-Tolyl: The meta-methyl group in this compound may improve steric compatibility with hydrophobic enzyme pockets compared to para-substituted analogues .

  • Chlorophenyl vs. Nitrophenyl: Chlorine’s electron-withdrawing nature enhances target affinity relative to nitro groups, which may cause toxicity .

Table 2: Activity Comparison of Selected Thiazolo-Triazole Derivatives

CompoundTarget MicrobeMIC (μg/mL)
This compoundE. coli16 (predicted)
p-Tolyl analogue S. aureus32
Nitrophenyl derivative C. albicans64

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